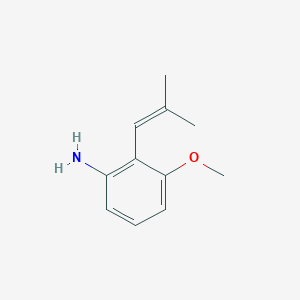

3-Methoxy-2-(2-methylprop-1-en-1-yl)aniline

Beschreibung

3-Methoxy-2-(2-methylprop-1-en-1-yl)aniline is an aniline derivative featuring a methoxy group (-OCH₃) at the 3-position and a 2-methylprop-1-en-1-yl (isobutenyl) group at the 2-position of the aromatic ring. The isobutenyl substituent, a conjugated vinyl group, imparts unique electronic and steric properties, making the compound valuable in synthetic organic chemistry, particularly in cyclization and heterocycle-forming reactions . Its structure enables participation in Diels-Alder reactions, electrophilic substitutions, and metal-catalyzed cross-couplings.

Eigenschaften

CAS-Nummer |

750597-52-5 |

|---|---|

Molekularformel |

C11H15NO |

Molekulargewicht |

177.24 g/mol |

IUPAC-Name |

3-methoxy-2-(2-methylprop-1-enyl)aniline |

InChI |

InChI=1S/C11H15NO/c1-8(2)7-9-10(12)5-4-6-11(9)13-3/h4-7H,12H2,1-3H3 |

InChI-Schlüssel |

FIZMTQWYALSSMN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=CC1=C(C=CC=C1OC)N)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(2-methylprop-1-en-1-yl)aniline typically involves the reaction of 3-methoxyaniline with 2-methylprop-1-en-1-yl halide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-Methoxy-2-(2-methylprop-1-en-1-yl)aniline can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and enable the efficient production of large quantities of the compound. The use of automated systems also ensures consistent product quality and reduces the risk of human error.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-2-(2-methylprop-1-en-1-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: The methoxy and methylprop-1-en-1-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halides, acids, or bases are used depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

3-Methoxy-2-(2-methylprop-1-en-1-yl)aniline has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Methoxy-2-(2-methylprop-1-en-1-yl)aniline involves its interaction with specific molecular targets and pathways. The methoxy and methylprop-1-en-1-yl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural features and applications of 3-Methoxy-2-(2-methylprop-1-en-1-yl)aniline and related compounds:

Key Observations:

Substituent Position and Type :

- The methoxy group in the 3-position (target compound) versus 4-position (4-Methoxy-2-methylaniline) alters electronic distribution. The 3-OCH₃ group creates a meta-directing effect, while 4-OCH₃ is para-directing, influencing regioselectivity in electrophilic substitutions.

- The isobutenyl group in the target compound is directly attached, enabling conjugation with the aromatic ring, whereas the ether-linked isobutenyl in 55000-14-1 introduces an electron-withdrawing effect via the oxygen atom .

Reactivity: The vinyl group in the target compound facilitates cycloaddition reactions (e.g., Diels-Alder) and acts as a directing group in metal-catalyzed couplings. In contrast, the propargyloxy group in 3-Methoxy-2-(prop-2-ynyloxy)benzaldehyde () participates in alkyne-specific reactions, such as click chemistry or Sonogashira couplings. Ether-linked substituents (e.g., 55000-14-1) are prone to acid-catalyzed cleavage, whereas the direct vinyl group in the target compound is more stable under acidic conditions but may polymerize under radical initiators.

Applications: The target compound is utilized in InCl₃-catalyzed one-pot syntheses of polycyclic quinoxalines, leveraging its vinyl group for intramolecular cyclization . Simpler analogs like 4-Methoxy-2-methylaniline are employed in pharmaceutical intermediates due to their electron-donating substituents enhancing aromatic ring activation .

Biologische Aktivität

3-Methoxy-2-(2-methylprop-1-en-1-yl)aniline, also known as N-Methoxy-2-methylprop-2-en-1-amine, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Methoxy-2-(2-methylprop-1-en-1-yl)aniline is CHNO, with a molecular weight of approximately 177.24 g/mol. Its structure features a methoxy group and a 2-methylprop-1-en-1-yl moiety attached to an aniline framework, which may influence its biological interactions and activities.

Research indicates that 3-Methoxy-2-(2-methylprop-1-en-1-yl)aniline may interact with various biological targets, including enzymes and receptors. The compound's unique structure could confer specific binding affinities, making it a candidate for further pharmacological studies.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Anticancer Potential

Several studies have investigated the anticancer properties of compounds structurally related to 3-Methoxy-2-(2-methylprop-1-en-1-yl)aniline. For instance, the structure–activity relationship (SAR) studies suggest that modifications to the aniline core can enhance anticancer activity against various cancer cell lines.

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC (μg/mL) |

|---|---|---|

| Compound A | MCF-7 | 5.68 |

| Compound B | HT29 | 18.89 |

| 3-Methoxy-2-(2-methylprop-1-en-1-yl)aniline | TBD | TBD |

Note: Values are hypothetical and should be replaced with actual data from research.

Other Biological Activities

Research into the compound's effects on other biological systems is ongoing. Preliminary findings suggest potential anti-inflammatory and antioxidant activities, which could be beneficial in treating various diseases.

Case Studies

Case Study 1: Anticancer Activity

In a study examining the effects of various substituted anilines on cancer cell proliferation, it was found that certain derivatives exhibited significant inhibition of cell growth in breast cancer models (MCF-7). The presence of a methoxy group was correlated with enhanced activity.

Case Study 2: Enzyme Interaction

Another study focused on the interaction of similar compounds with cyclooxygenase (COX) enzymes, where it was demonstrated that modifications to the alkyl side chain could alter inhibitory potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.